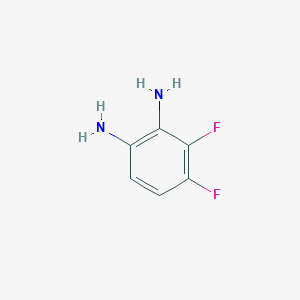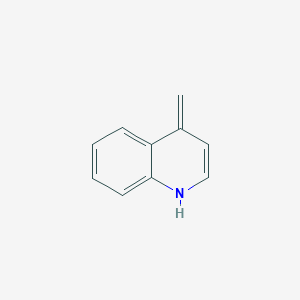
4-methylene-1H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylene-1H-quinoline is a heterocyclic organic compound that is commonly used in scientific research. This compound is known for its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-methylene-1H-quinoline is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
4-methylene-1H-quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been found to inhibit the growth of various bacteria and viruses. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-methylene-1H-quinoline in lab experiments is its potent biological activity. It has been found to exhibit activity against various cancer cell lines, bacteria, and viruses at low concentrations. Moreover, it is relatively easy to synthesize and purify, making it an attractive target for research. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity towards normal cells at high concentrations.
Orientations Futures
There are several future directions for the research and development of 4-methylene-1H-quinoline. One of the most promising directions is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, it is important to investigate the potential side effects and toxicity of this compound in animal models. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological samples. This could lead to the development of new diagnostic tools for the detection of various diseases.
Méthodes De Synthèse
The synthesis of 4-methylene-1H-quinoline involves the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst. This reaction results in the formation of 4-methylene-1H-quinoline as a yellow crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-methylene-1H-quinoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. Moreover, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Numéro CAS |
139266-01-6 |
|---|---|
Nom du produit |
4-methylene-1H-quinoline |
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
4-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2 |
Clé InChI |
ZBSARQBOJOXXST-UHFFFAOYSA-N |
SMILES |
C=C1C=CNC2=CC=CC=C12 |
SMILES canonique |
C=C1C=CNC2=CC=CC=C12 |
Synonymes |
Quinoline, 1,4-dihydro-4-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



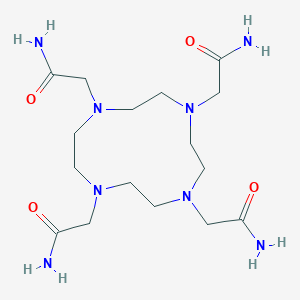
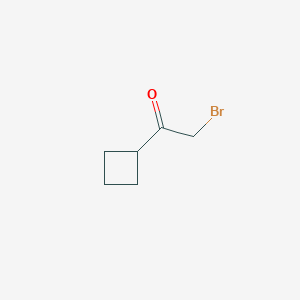
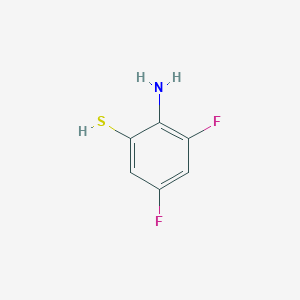
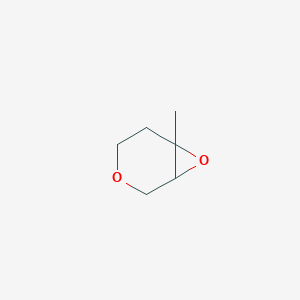
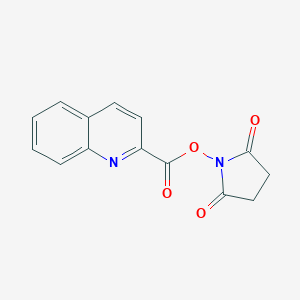
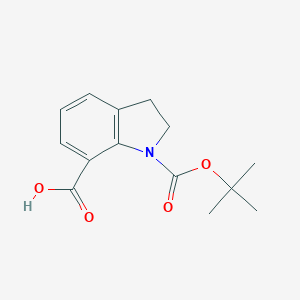
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)

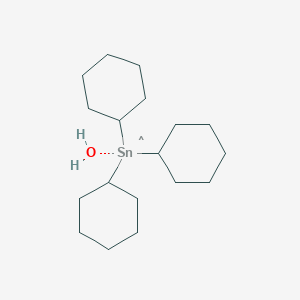
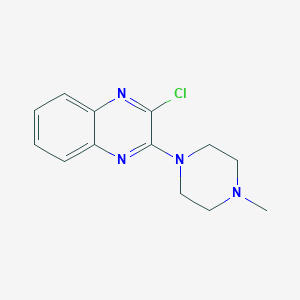
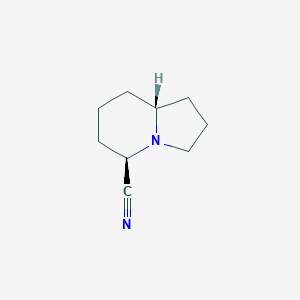
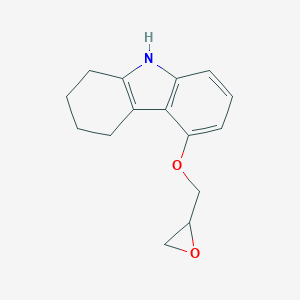
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
